Chloromethyl Pyrrolidine-1-carboxylate
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Overview
Description
Chloromethyl Pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 93765-67-4 . It has a molecular weight of 163.6 . The IUPAC name for this compound is chloromethyl 1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of derivatives of this compound can be achieved from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 163.6 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Mechanism of Action
Target of Action
Chloromethyl Pyrrolidine-1-carboxylate, also known as 1-Pyrrolidinecarboxylic acid chloromethyl ester, is a pyrrolidine derivative . Pyrrolidine derivatives are recognized for their wide range of applications in medicinal chemistry . They are known to interact with various targets, including enzymes involved in proline metabolism .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some pyrrolidine derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .
Biochemical Pathways
Pyrrolidine derivatives, including this compound, may affect the proline metabolic cycle . This cycle involves the interconversion of L-proline and L-glutamate, and it plays a crucial role in maintaining redox homeostasis between the cytosol and mitochondria . The enzyme Δ1-pyrroline-5-carboxylate reductase (PYCR), which catalyzes the final step of proline biosynthesis, is a potential target of pyrrolidine derivatives .
Pharmacokinetics
The compound’s molecular weight (1636 g/mol) and its chemical structure suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine derivatives . These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential impacts on cellular growth and death pathways .
Future Directions
The pyrrolidine ring, a part of Chloromethyl Pyrrolidine-1-carboxylate, is of great interest in drug discovery due to its wide usage in obtaining compounds for the treatment of human diseases . This suggests that this compound and its derivatives could have potential applications in the development of new drugs in the future.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include Chloromethyl Pyrrolidine-1-carboxylate, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrroline-5-carboxylate reductase (PYCR), the last enzyme in proline synthesis, converts P5C into proline
Subcellular Localization
It is known that the enzyme PYCR, which is involved in proline synthesis, is present in the cytoplasm of soybean roots and nodules as well as in leaves
Properties
IUPAC Name |
chloromethyl pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c7-5-10-6(9)8-3-1-2-4-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQRWSRWSWLRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93765-67-4 |
Source
|
Record name | chloromethyl pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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